molecular formula C4H3BrClN3 B063647 5-Bromo-6-chloropyrazin-2-amine CAS No. 173253-42-4

5-Bromo-6-chloropyrazin-2-amine

Cat. No. B063647
Key on ui cas rn: 173253-42-4
M. Wt: 208.44 g/mol
InChI Key: CRVPQFAORCSDMH-UHFFFAOYSA-N
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Patent
US08530468B2

Procedure details

6-Chloropyrazin-2-amine (2.50 g, 19.3 mmol) was stirred in dichloromethane (60 mL) and cooled to 0° C. N-Bromosuccinimide (2.92 g, 16.4 mmol) was added slowly and the reaction mixture was stirred at 0° C. for 60 minutes. The reaction mixture was filtered through celite and concentrated to give a brown oil. Purification by flash chromatography, eluting with 0-25% ethyl acetate-hexane, gave the title compound as a yellow solid (1.69 g, 8.16 mmol, 42%). 1HMR (d6-DMSO, 400 MHz) δ 7.65 (s, 1H), 7.1 (br s, 2H). LC-MS (1) rt 1.46 min; m/z (ESI−) 205 (M−H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[N:4][CH:3]=1.[Br:9]N1C(=O)CCC1=O>ClCCl>[Br:9][C:3]1[N:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CN=CC(=N1)N
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with 0-25% ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1N=CC(=NC1Cl)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.16 mmol
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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